molecular formula C3H5BrClN3 B11900337 3-Bromo-1H-pyrazol-4-amine hydrochloride

3-Bromo-1H-pyrazol-4-amine hydrochloride

Cat. No.: B11900337
M. Wt: 198.45 g/mol
InChI Key: PTWPLFGTMPNGEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1H-pyrazol-4-amine hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazine derivatives with 1,3-diketones, followed by bromination . The reaction conditions often involve mild temperatures and the use of solvents like dimethyl sulfoxide (DMSO) under oxygen .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale cyclization reactions using hydrazine monohydrochloride and ketones or aldehydes. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-1H-pyrazol-4-amine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: Commonly with halides and other nucleophiles.

    Oxidation and Reduction: These reactions can modify the electronic properties of the compound.

    Cyclization Reactions: Formation of more complex heterocyclic systems.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazoles and pyrazolines, which are valuable intermediates in pharmaceutical synthesis .

Mechanism of Action

The mechanism of action of 3-Bromo-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . This interaction can modulate various biochemical pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

Comparison: 3-Bromo-1H-pyrazol-4-amine hydrochloride is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to similar compounds, it offers distinct advantages in terms of its synthetic accessibility and versatility in forming various derivatives .

Properties

Molecular Formula

C3H5BrClN3

Molecular Weight

198.45 g/mol

IUPAC Name

5-bromo-1H-pyrazol-4-amine;hydrochloride

InChI

InChI=1S/C3H4BrN3.ClH/c4-3-2(5)1-6-7-3;/h1H,5H2,(H,6,7);1H

InChI Key

PTWPLFGTMPNGEG-UHFFFAOYSA-N

Canonical SMILES

C1=NNC(=C1N)Br.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.